4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine
CAS No.: 1092460-51-9
Cat. No.: VC2820088
Molecular Formula: C20H15N3OS
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1092460-51-9 |
|---|---|
| Molecular Formula | C20H15N3OS |
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | 4-methylsulfanyl-2-(2-phenoxyphenyl)pyrido[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C20H15N3OS/c1-25-20-15-11-12-21-13-17(15)22-19(23-20)16-9-5-6-10-18(16)24-14-7-3-2-4-8-14/h2-13H,1H3 |
| Standard InChI Key | SLCJXGXRBJPDCV-UHFFFAOYSA-N |
| SMILES | CSC1=NC(=NC2=C1C=CN=C2)C3=CC=CC=C3OC4=CC=CC=C4 |
| Canonical SMILES | CSC1=NC(=NC2=C1C=CN=C2)C3=CC=CC=C3OC4=CC=CC=C4 |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure and Classification
4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine belongs to the class of pyrido-pyrimidines, which are bicyclic heterocyclic compounds containing fused pyridine and pyrimidine rings. The compound features a pyrido[3,4-D]pyrimidine core scaffold where the pyrimidine ring is fused to positions 3 and 4 of the pyridine ring, creating a distinctive bicyclic arrangement with nitrogen atoms at key positions .
The compound possesses two important substituents:
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A methylthio (-SCH₃) group at position 4 of the pyrimidine ring
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A 2-phenoxyphenyl group at position 2, consisting of a phenyl ring connected to another phenyl ring via an oxygen linkage
This structural arrangement creates a molecule with multiple aromatic rings and heteroatoms that can potentially engage in various non-covalent interactions with biological targets.
Predicted Physicochemical Properties
Based on structural analysis and comparison with related compounds such as 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, 4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine likely possesses the following physicochemical characteristics:
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Physical state: Solid at room temperature
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Solubility profile: Limited water solubility due to multiple aromatic rings and the lipophilic phenoxyphenyl moiety; likely more soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane
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Spectroscopic features: Potentially exhibits characteristic infrared absorptions similar to related compounds (approximately 1650-1550 cm⁻¹ for C=N stretching in the pyrimidine ring)
For comparison, the structurally related 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one has a reported melting point of 192-193°C and shows characteristic IR absorptions at 1677, 1569, 1459, 1369, and 1173 cm⁻¹ .
*Estimated yields based on similar transformations reported for related heterocyclic compounds
Structural Comparisons with Related Compounds
Comparison with Analogous Heterocycles
Understanding the properties of 4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine can be enhanced by comparing its structure with related compounds. Table 2 presents a comparative analysis of structural features with compounds mentioned in the research literature.
Table 2: Structural Comparison with Related Heterocyclic Compounds
This comparison illustrates that while these compounds share certain structural elements, they differ in the specific heterocyclic core, fusion patterns, and substituent positions. The pyrido[3,4-D]pyrimidine core of our target compound differs from the pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine cores of the related compounds in the orientation of the fused rings, which would likely influence both chemical reactivity and biological activity profiles .
Chemical Reactivity Patterns
The reactivity of 4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine can be inferred from transformations observed with related compounds. The search results document several chemical transformations of methylthio-substituted heterocycles that may be relevant:
Table 3: Chemical Transformations of Related Compounds
The methylthio group in our target compound would likely exhibit similar reactivity to related compounds, potentially serving as a leaving group for nucleophilic substitution reactions or undergoing oxidation to sulfoxide or sulfone derivatives. Additionally, the phenoxyphenyl group introduces potential sites for electrophilic aromatic substitution reactions .
Research Implications and Future Directions
Significance in Medicinal Chemistry
4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine represents a structurally interesting compound that merges several pharmacophoric elements found in biologically active molecules. Its similarity to known bioactive compounds suggests potential applications in medicinal chemistry, particularly as:
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A scaffold for developing novel kinase inhibitors
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A lead compound for anticancer drug discovery
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A structural template for investigating structure-activity relationships in heterocyclic compounds
The methylthio group at position 4 and the 2-phenoxyphenyl group at position 2 provide opportunities for further structural optimization through medicinal chemistry approaches .
Future Research Opportunities
To fully characterize 4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine and explore its potential applications, several research directions could be pursued:
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Synthetic methodology development:
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Efficient routes to construct the pyrido[3,4-D]pyrimidine core
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Selective methods for introducing the methylthio and phenoxyphenyl substituents
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Green chemistry approaches to improve synthetic efficiency
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Comprehensive physicochemical characterization:
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Determination of melting point, solubility parameters, and partition coefficient
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Spectroscopic analysis (NMR, MS, IR) for structural confirmation
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X-ray crystallography to determine solid-state conformation and intermolecular interactions
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Biological evaluation:
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Screening against diverse kinase panels
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Assessment of antiproliferative activity against cancer cell lines
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Investigation of structure-activity relationships through systematic structural modifications
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Computational studies:
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Molecular docking studies with potential protein targets
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Molecular dynamics simulations to investigate binding modes
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QSAR analysis to guide further structural optimization
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These investigations would provide valuable information about this compound and contribute to the broader understanding of pyrido-pyrimidine chemistry and its applications in drug discovery .
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